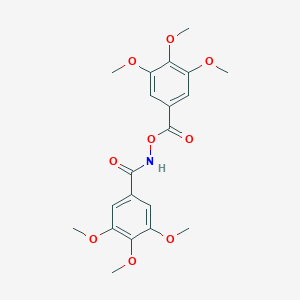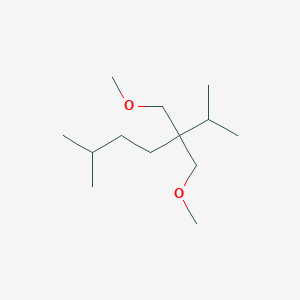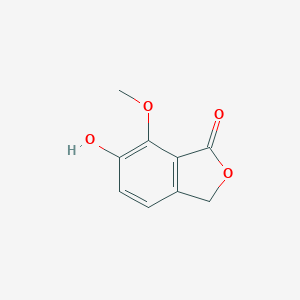
N-花生四烯酰 γ-氨基丁酸(NAGABA)
描述
花生四烯酰γ-氨基丁酸是一种生物活性脂类分子,由花生四烯酸和γ-氨基丁酸结合而成。 该化合物以其神经保护和脑血管作用而闻名,使其成为药理学和神经科学研究的重要课题 .
科学研究应用
花生四烯酰γ-氨基丁酸具有广泛的科学研究应用:
化学: 它被用来研究生物活性脂类的性质和反应。
生物学: 该化合物被研究以了解其在细胞信号传导和神经保护中的作用。
医学: 花生四烯酰γ-氨基丁酸正被探索其在缺血和神经退行性疾病等疾病中的潜在治疗作用。
准备方法
合成路线和反应条件: 花生四烯酰γ-氨基丁酸可以通过用花生四烯酸酰化γ-氨基丁酸来合成。 该过程通常涉及使用偶联试剂,如二环己基碳二亚胺和二甲基氨基吡啶,在二氯甲烷等有机溶剂中进行 .
工业生产方法:
化学反应分析
反应类型: 花生四烯酰γ-氨基丁酸会发生各种化学反应,包括:
氧化: 此反应可导致形成氢过氧化物和其他氧化衍生物。
还原: 还原反应可以将化合物转化为更饱和的衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应可能涉及烷基卤化物或酰氯等试剂.
作用机制
花生四烯酰γ-氨基丁酸通过多种机制发挥其作用:
类似化合物:
- 花生四烯酰甘氨酸
- 花生四烯酰苯丙氨酸
- 花生四烯酰酪氨酸
- 花生四烯酰色氨酸
比较: 花生四烯酰γ-氨基丁酸由于其花生四烯酸和γ-氨基丁酸的组合而独一无二,这赋予了其独特的神经保护和脑血管特性。 虽然其他花生四烯酰氨基酸也表现出生物活性,但花生四烯酰γ-氨基丁酸的具体作用和机制使其在针对神经保护和脑血管健康的研究中特别有价值 .
相似化合物的比较
- Arachidonoyl glycine
- Arachidonoyl phenylalanine
- Arachidonoyl tyrosine
- Arachidonoyl tryptophan
Comparison: Arachidonoyl gamma-aminobutyric acid is unique due to its combination of arachidonic acid and gamma-aminobutyric acid, which imparts distinct neuroprotective and cerebrovascular properties. While other arachidonoyl amino acids also exhibit bioactivity, the specific effects and mechanisms of arachidonoyl gamma-aminobutyric acid make it particularly valuable in research focused on neuroprotection and cerebrovascular health .
属性
IUPAC Name |
4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDIEXTAYKJNX-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
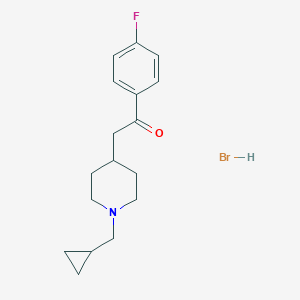

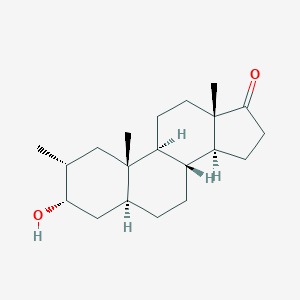
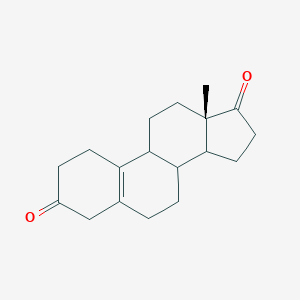
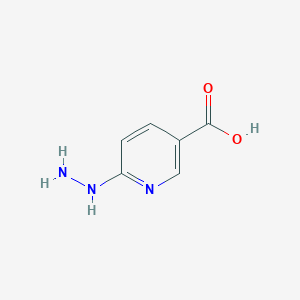
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)

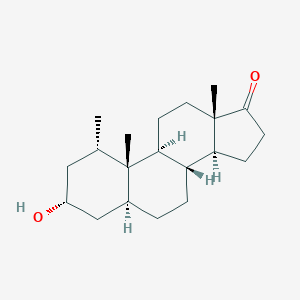
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
